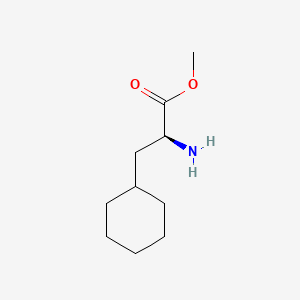

(S)-Methyl 2-amino-3-cyclohexylpropanoate

Vue d'ensemble

Description

(S)-Methyl 2-amino-3-cyclohexylpropanoate is a chemical compound with the molecular formula C10H19NO2 It is a derivative of amino acids and features a cyclohexyl group attached to the propanoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate typically involves the use of starting materials such as cyclohexylamine and methyl acrylate. The reaction proceeds through a series of steps including nucleophilic addition and esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or distillation to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

-

Oxime Formation : Treatment with hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) converts the primary amine to an oxime.

-

Nitrile Synthesis : Stronger oxidants like potassium permanganate (KMnO₄) in acidic or neutral media yield nitriles.

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ | RT, 6–12 hrs | (S)-Methyl 2-oximino-3-cyclohexylpropanoate | 65–75 | |

| KMnO₄ (aq.) | 60°C, 3 hrs | (S)-Methyl 2-cyano-3-cyclohexylpropanoate | 50–60 |

Reduction Reactions

The ester group is selectively reduced to primary alcohols:

-

LiAlH₄ Reduction : Lithium aluminum hydride in anhydrous tetrahydrofuran (THF) reduces the ester to (S)-2-amino-3-cyclohexylpropan-1-ol.

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas achieves similar reduction with milder conditions.

Table 2: Reduction Reaction Outcomes

| Reagent | Solvent | Temperature | Product | Purity (%) | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | (S)-2-Amino-3-cyclohexylpropan-1-ol | >95 | |

| Pd/C + H₂ | MeOH | RT, 1 atm | (S)-2-Amino-3-cyclohexylpropan-1-ol | 90 |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Acylation : Reacts with acyl chlorides (e.g., 3,5-dichlorobenzyl chloroformate) to form carbamates .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media yields N-alkylated derivatives.

Example Procedure: Acylation

-

Dissolve 320 mg (1.39 mmol) of (S)-Methyl 2-amino-3-cyclohexylpropanoate in 5 mL THF.

-

Add 3,5-dichlorobenzyl chloroformate dropwise at 0°C.

-

Stir for 2 hrs at RT.

-

Isolate product via column chromatography (60% yield).

Esterification and Aminolysis

-

Transesterification : Reacts with higher alcohols (e.g., ethanol) under acid catalysis to form ethyl esters .

-

Aminolysis : Primary amines displace the methoxy group, generating amides .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Renin Inhibitors : Coupling with peptidomimetic scaffolds enhances binding to renin’s active site .

-

Cathepsin L Inhibitors : Modifications yield potent inhibitors (IC₅₀ = 34 nM) targeting Toxoplasma gondii .

Table 3: Inhibitor Activity Data

| Derivative | Target Enzyme | IC₅₀ (nM) | Selectivity (vs. Human Cathepsin L) |

|---|---|---|---|

| Triazine Nitrile | TgCPL | 5 | 10-fold |

| Dipeptide Nitrile | TgCPL | 34 | 5-fold |

Stability and Side Reactions

Applications De Recherche Scientifique

Chemistry

(S)-Methyl 2-amino-3-cyclohexylpropanoate serves as an essential building block in organic synthesis. It is utilized in the development of complex organic molecules and can undergo various chemical reactions such as oxidation, reduction, and substitution.

Biology

This compound has been studied for its biological activities, particularly its interaction with metabolic pathways:

- CNS Penetration : Research indicates that it can cross the blood-brain barrier, making it a candidate for central nervous system applications.

- Enzyme Inhibition : It has shown potential as an inhibitor of Toxoplasma gondii cathepsin L (TgCPL), which is crucial for treating chronic toxoplasmosis. The compound demonstrated significant potency with an IC50 value as low as 34 nM.

Case Studies

- Ergogenic Effects : In vitro studies have highlighted its ability to enhance physical performance and muscle recovery post-exercise by influencing anabolic hormone secretion and reducing exercise-induced muscle damage.

- CNS Applications : A study focusing on TgCPL inhibition showed that derivatives could effectively reduce bradyzoite viability in Toxoplasma gondii, indicating therapeutic potential against chronic infections.

Medicine

This compound is being investigated for its therapeutic properties, particularly in enhancing mental performance during stress-related tasks and supporting muscle recovery.

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | IC50 (nM) | CNS Penetration | Ergogenic Effects |

|---|---|---|---|

| This compound HCl | 34 | Yes | Yes |

| Dipeptide Nitriles | 115 | Yes | Limited |

| Triazine Nitriles | 5 | Yes | No |

Safety Profile

While exploring its biological activity, safety assessments classify this compound with potential irritant properties, necessitating careful handling in laboratory settings. It is categorized under acute toxicity class 4 and skin irritants class 2.

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved can vary depending on the biological context and the specific target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Methyl 2-amino-3-cyclohexylpropanoate: The enantiomer of the compound with different stereochemistry.

Cyclohexylalanine: A similar amino acid derivative with a cyclohexyl group.

Methyl 2-amino-3-phenylpropanoate: A related compound with a phenyl group instead of a cyclohexyl group.

Uniqueness

(S)-Methyl 2-amino-3-cyclohexylpropanoate is unique due to its specific stereochemistry and the presence of the cyclohexyl group, which can impart distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

(S)-Methyl 2-amino-3-cyclohexylpropanoate, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a CAS number of 17193-39-4. The compound consists of a cyclohexyl group attached to a propanoic acid backbone, with a methyl ester functional group that enhances its solubility in organic solvents. This structural uniqueness positions it as a candidate for various biological applications, particularly in drug development and synthesis of bioactive molecules .

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through oxidative stress pathways. The compound's structural similarities to other amino acids suggest its involvement in key biological processes such as protein synthesis and enzyme function .

Antitumor Activity

Studies have demonstrated that this compound shows promise as an antitumor agent . It has been observed to selectively target specific cancer cell lines, potentially leading to the development of targeted therapies. Its cytotoxic effects are attributed to its ability to disrupt cellular processes critical for cancer cell survival .

Interaction with Biological Targets

The compound has been investigated for its binding affinity with various biological targets, including enzymes and receptors. Notably, it has shown selective interactions with certain cancer cell lines, highlighting its potential role in targeted therapies. Additionally, interaction studies have explored its potential applications in coordination chemistry and catalysis due to its interactions with metal complexes .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals varying biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-cyclopentylpropanoic acid | Cyclopentyl instead of cyclohexyl | Smaller ring structure may influence activity |

| (R)-Methyl 2-amino-3-cyclohexylpropanoate | Opposite stereochemistry | Different biological activity profiles |

| N-Boc-2-amino-3-cyclohexylpropanoic acid | Protecting group on amino functionality | Enhanced stability for synthetic applications |

| Cyclohexylalanine | Simple cycloalkane substitution | More straightforward structure affecting properties |

This table illustrates how structural differences among these compounds can lead to diverse biological activities, emphasizing the distinctive profile of this compound within this class.

Case Studies and Research Findings

Several studies have reported on the biological effects of this compound:

- Cytotoxicity Studies : Research has shown that this compound induces apoptosis in various cancer cell lines through oxidative stress mechanisms. Specific studies highlighted its effectiveness against leukemic cells, demonstrating significant cytotoxicity .

- Quantification Methods : A highly sensitive UHPLC–MS/MS method was developed for quantifying related compounds, indicating the analytical importance of this compound in drug monitoring and nonclinical studies .

- Therapeutic Potential : The unique properties of this compound suggest potential applications in developing new therapeutic agents targeting specific diseases, particularly cancers .

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-cyclohexylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEUJVMSARYTLS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550720 | |

| Record name | Methyl 3-cyclohexyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40056-18-6 | |

| Record name | Methyl 3-cyclohexyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.